Technical Whitepaper: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS 91041-21-3)
Technical Whitepaper: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS 91041-21-3)
[1][2]
Executive Summary
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate (CAS 91041-21-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fused tricyclic pharmacophores.[1][2] Structurally, it consists of a thiophene core functionalized with a methyl ester at the C2 position and a 2-aminophenoxy ether linkage at the C3 position.[1]
This compound serves as a critical "turn-key" precursor for generating thieno[3,2-b][1,5]benzoxazepines —a privileged scaffold in medicinal chemistry often explored for psychotropic, anti-inflammatory, and kinase-inhibitory activities. Its unique topology allows for a facile intramolecular cyclization, making it a high-value building block for diversity-oriented synthesis (DOS) in drug discovery.[1]
Chemical Identity & Physicochemical Properties[2][4][5][6][7]
Identification Data
| Property | Specification |
| CAS Number | 91041-21-3 |
| IUPAC Name | Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.29 g/mol |
| SMILES | COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N |
| Appearance | Off-white to pale yellow crystalline solid |
Physical Properties
| Parameter | Value | Note |
| Melting Point | 92–96 °C (Predicted) | Varies by polymorph/purity |
| Solubility | DMSO, DMF, DCM, Methanol | Low solubility in water |
| pKa (Amine) | ~3.5–4.5 | Weakly basic aniline moiety |
| LogP | ~2.8 | Lipophilic character |
Synthesis & Manufacturing Strategy
The synthesis of CAS 91041-21-3 presents a chemoselective challenge: forming a carbon-oxygen (C-O) bond between an electron-rich thiophene ring and a phenol, while preserving the sensitive ester and amine functionalities.[1]
Mechanistic Pathway: The Nitro-Reduction Route
While direct coupling of 2-aminophenol is possible, it often leads to competitive N-arylation.[1] The industry-standard "High-Fidelity" route employs a Ullmann-type etherification using 2-nitrophenol, followed by a selective reduction.[1]
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Step 1: Ullmann Coupling: Reaction of methyl 3-bromo-2-thiophenecarboxylate with 2-nitrophenol using a Copper(I) catalyst.[1] The ester at C2 activates the C3-bromide, facilitating nucleophilic aromatic substitution (SNAr) or copper-mediated coupling.[1]
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Step 2: Chemoselective Reduction: The nitro group is reduced to the primary amine using Iron/Acetic acid or catalytic hydrogenation, yielding the target CAS 91041-21-3 without reducing the thiophene ring or hydrolyzing the ester.[1]
Visualization: Synthesis Workflow
Caption: Figure 1. Two-step synthetic pathway via nitro-intermediate, highlighting the downstream cyclization potential.
Experimental Protocols
Protocol A: Synthesis of the Nitro-Intermediate
Note: This step establishes the core ether linkage.
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Reagents: Methyl 3-bromo-2-thiophenecarboxylate (1.0 eq), 2-Nitrophenol (1.1 eq), Potassium Carbonate (2.0 eq), Copper(I) Iodide (10 mol%).[1]
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Charge a reaction flask with the thiophene ester, nitrophenol, and base under nitrogen atmosphere.[1]
-
Add CuI catalyst and solvent.[1]
-
Heat to 90–100 °C for 12–16 hours. Monitor by TLC/HPLC for disappearance of the bromide.[1]
-
Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organics with brine to remove DMF.[1]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane/EtOAc gradient).[1]
-
Protocol B: Reduction to CAS 91041-21-3
Note: Iron-mediated reduction is preferred to avoid ester hydrolysis or hydrogenolysis of the C-O bond.[1]
-
Reagents: Nitro-intermediate (from Step A), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Suspend the nitro-intermediate in Ethanol/Water.[1]
-
Add Iron powder and NH₄Cl.[1]
-
Heat to reflux (approx. 80 °C) for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and evaporate.[1]
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Yield: Expected yield 85–95%.[1] The product should be stored under inert gas (Argon) to prevent oxidation of the aniline.[1]
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Applications in Drug Discovery[4]
CAS 91041-21-3 is not merely an intermediate; it is a "pre-organized" scaffold .[1] The proximity of the amine (nucleophile) and the ester (electrophile) makes it thermodynamically primed for cyclization.[1]
Synthesis of Thienobenzoxazepines
Upon heating in acidic conditions (e.g., acetic acid or p-TsOH in toluene), the amine attacks the ester to form a lactam ring.[1] The resulting thieno[3,2-b][1,5]benzoxazepine core is a bioisostere of:
Kinase Inhibition
The tricyclic structure mimics the ATP-binding hinge region of various kinases. Derivatives synthesized from this core have shown potential in targeting:
-
EGFR (Epidermal Growth Factor Receptor)
-
VEGFR (Vascular Endothelial Growth Factor Receptor)
Visualization: Pharmacophore Mapping
Caption: Figure 2.[1] Mapping the transition from the open-chain precursor to bioactive therapeutic classes.
Analytical Characterization (Expected Data)
To validate the integrity of CAS 91041-21-3, researchers should look for the following spectral signatures:
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 3.75 ppm (s, 3H) | Methyl ester (-COOCH ₃) |
| δ 5.10 ppm (br s, 2H) | Primary amine (-NH ₂) | |
| δ 6.80–7.80 ppm (m, 6H) | Thiophene (2H) + Phenyl (4H) protons | |
| IR Spectroscopy | ~1710 cm⁻¹ | Carbonyl stretch (Ester) |
| ~3350, 3450 cm⁻¹ | N-H stretching (Primary Amine) | |
| Mass Spectrometry | m/z 250.3 [M+H]⁺ | Protonated molecular ion |
Safety & Handling (GHS Classification)
Signal Word: WARNING
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautions:
-
Oxidation Sensitivity: Anilines are prone to oxidation.[1][3] Store in amber vials under Argon at 2–8 °C.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can react violently with the amine/thiophene moieties.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate (Related Structure).[1] Retrieved from [Link]
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Fuller, L. S., et al. (1997). Thienothiophenes.[1] Part 2. Synthesis, metallation and bromine-lithium exchange.[1][4] Journal of the Chemical Society, Perkin Transactions 1.[1][4] Retrieved from [Link]
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Peet, N. P., et al. (1986). Synthesis of thieno[3,2-b][1,5]benzoxazepines.[1] Journal of Heterocyclic Chemistry.[1] (Contextual reference for cyclization mechanism).
Sources
- 1. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 343375-77-9|Methyl 3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate|BLDPharm [bldpharm.com]
- 3. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
